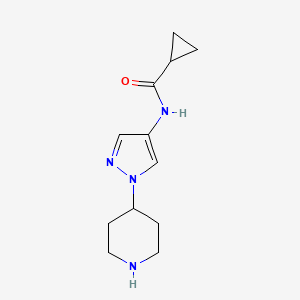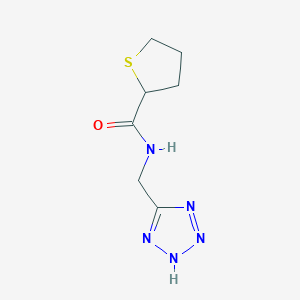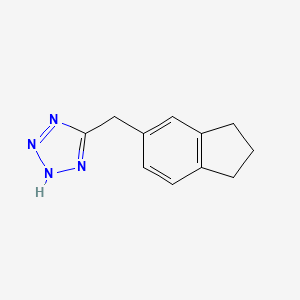![molecular formula C13H9BrN2O B7578441 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile, also known as BPOB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a tool for investigating the role of G protein-coupled receptors (GPCRs) in various physiological processes. BPOB is a highly specific and potent inhibitor of G protein signaling, which makes it an ideal candidate for studying GPCR signaling pathways.
Mechanism of Action
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile acts as a highly specific and potent inhibitor of G protein signaling by binding to the G protein βγ subunit and preventing it from interacting with downstream effectors. This results in the inhibition of GPCR-mediated signaling pathways, which can have a wide range of physiological effects depending on the specific GPCR involved.
Biochemical and Physiological Effects:
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to have a wide range of biochemical and physiological effects, depending on the specific GPCR involved. For example, 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to inhibit the release of inflammatory cytokines in response to GPCR activation, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in lab experiments is its high specificity and potency for inhibiting G protein signaling. This makes it an ideal tool for investigating the role of GPCRs in various physiological processes. However, one limitation of using 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile is that it may not be effective for all GPCRs, as some GPCRs may use alternative signaling pathways that are not affected by 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile.
Future Directions
There are several potential future directions for research involving 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile. One area of interest is the development of new analogs of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile that may have improved specificity and potency for inhibiting G protein signaling. Another area of interest is the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in combination with other drugs or therapies to enhance their effectiveness. Finally, there is potential for the use of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile in the development of new therapeutics for a wide range of diseases, including inflammatory disorders, cardiovascular disease, and cancer.
Synthesis Methods
The synthesis of 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile involves several steps, starting with the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 3-aminopyridine. The resulting product is then reacted with sodium cyanide to form the nitrile group, which is then converted to the oxymethyl group through a series of reactions involving boronic acid and palladium catalysts.
Scientific Research Applications
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been used extensively in scientific research to investigate the role of GPCRs in various physiological processes, including cardiovascular function, immune response, and sensory perception. 4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile has been shown to be highly specific and potent in inhibiting G protein signaling, which makes it an ideal tool for studying GPCR signaling pathways.
properties
IUPAC Name |
4-[(5-bromopyridin-3-yl)oxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-12-5-13(8-16-7-12)17-9-11-3-1-10(6-15)2-4-11/h1-5,7-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUONHNUPAPBHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=CN=C2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)



![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)
![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)
![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)




![2-[1-(2,3-dihydro-1H-inden-5-ylmethyl)triazol-4-yl]ethanol](/img/structure/B7578457.png)